molecular formula C19H15ClN2O2 B12580185 Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- CAS No. 642084-83-1

Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-

Cat. No.: B12580185
CAS No.: 642084-83-1
M. Wt: 338.8 g/mol
InChI Key: DSAKUHYNCBIVKU-UHFFFAOYSA-N
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Description

Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This specific compound is notable for its unique structure, which includes a chloro-substituted phenyl ring and a pyridinyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- typically involves the condensation of 4-chloro-3-[(3-pyridinyloxy)methyl]aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(4-bromophenyl)-3-methoxybenzamide: A similar compound with a bromine substituent and a methoxy group.

    N-(2-hydroxy-4-nitrophenyl)benzamide: Contains a hydroxy and nitro group on the phenyl ring.

Uniqueness

Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and pyridinyloxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

642084-83-1

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]benzamide

InChI

InChI=1S/C19H15ClN2O2/c20-18-9-8-16(22-19(23)14-5-2-1-3-6-14)11-15(18)13-24-17-7-4-10-21-12-17/h1-12H,13H2,(H,22,23)

InChI Key

DSAKUHYNCBIVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3

Origin of Product

United States

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